(S)-3-Phosphoglyceric acid-13C3sodium

描述

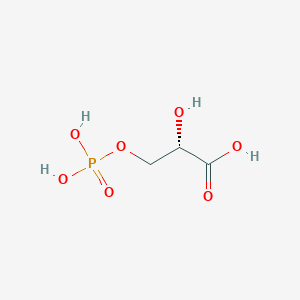

2,3-Dihydroxy-3-phosphonopropanoic acid is a natural product found in Capsicum annuum, Medicago sativa, and other organisms with data available.

Structure

3D Structure

属性

分子式 |

C3H7O7P |

|---|---|

分子量 |

186.06 g/mol |

IUPAC 名称 |

(2S)-2-hydroxy-3-phosphonooxypropanoic acid |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |

InChI 键 |

OSJPPGNTCRNQQC-REOHCLBHSA-N |

手性 SMILES |

C([C@@H](C(=O)O)O)OP(=O)(O)O |

规范 SMILES |

C(C(C(=O)O)O)OP(=O)(O)O |

产品来源 |

United States |

Foundational & Exploratory

(S)-3-Phosphoglyceric acid-13C3 sodium salt: A Technical Guide for Metabolic Research

(S)-3-Phosphoglyceric acid-13C3 sodium salt is a stable isotope-labeled form of a key metabolic intermediate, 3-phosphoglyceric acid (3-PGA). This compound serves as an invaluable tool for researchers in the fields of biochemistry, cell biology, and drug development, primarily as a tracer in ¹³C Metabolic Flux Analysis (¹³C-MFA). Its isotopic enrichment allows for the precise tracking of carbon atoms through central metabolic pathways, providing a quantitative understanding of cellular physiology. This technical guide offers an in-depth overview of its properties, applications, and the experimental protocols for its use.

Core Concepts and Applications

(S)-3-Phosphoglyceric acid is a pivotal molecule in central carbon metabolism, situated at the crossroads of glycolysis and gluconeogenesis. It is also a precursor for the biosynthesis of amino acids, notably serine. By introducing (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt into a biological system, researchers can trace the metabolic fate of the ¹³C-labeled carbon atoms. This enables the quantification of fluxes through these interconnected pathways.

The primary application of this labeled compound is in ¹³C Metabolic Flux Analysis (¹³C-MFA) .[1] ¹³C-MFA is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions.[1][2] By analyzing the distribution of ¹³C isotopes in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a detailed map of cellular metabolic activity can be constructed.[3][4]

Key research applications include:

-

Cancer Metabolism: Investigating the metabolic reprogramming in cancer cells, such as the Warburg effect.

-

Metabolic Engineering: Optimizing microbial strains for the production of biofuels and other valuable chemicals.

-

Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways.

-

Physiological and Pathophysiological Studies: Understanding the metabolic basis of diseases like diabetes and inherited metabolic disorders.

Physicochemical Properties and Technical Data

(S)-3-Phosphoglyceric acid-¹³C₃ sodium salt is commercially available from several suppliers. The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| IUPAC Name | sodium (S)-2-(carboxy-¹³C)-2-hydroxyethyl-1,2-¹³C₂ hydrogen phosphate |

| Molecular Formula | ¹³C₃H₆O₇P·x(Na) |

| Molecular Weight | Approximately 212.02 g/mol (as the monosodium salt) |

| Unlabeled CAS Number | 58823-89-5 (for the (S)-isomer) |

| Appearance | White to beige solid |

| Purity | Typically >95% (as determined by HPLC) |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C |

| Storage Temperature | -20°C |

| Supplier | Product Number | Purity |

| MedChemExpress | HY-W1110947 | >98% |

| LGC Standards (TRC) | TRC-P358008 | >95% (HPLC) |

| Clearsynth | CS-T-95774 | N/A |

| Toronto Research Chemicals | P358008 | N/A |

Signaling and Metabolic Pathways

(S)-3-Phosphoglyceric acid is a central intermediate in the glycolysis and gluconeogenesis pathways. The following diagram illustrates the position of 3-PGA in these interconnected pathways.

Experimental Protocols

The following section outlines a general experimental workflow for a ¹³C-MFA study using (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt. This protocol is a template and should be adapted to the specific biological system and research question.

Experimental Workflow for ¹³C-MFA

Detailed Methodologies

1. Cell Culture and Isotopic Labeling:

-

Cell Seeding: Seed cells at a density that ensures they are in the mid-exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare the experimental culture medium. If using a permeabilized cell system, the delivery of the labeled 3-PGA will be more direct. For intact cells, transport into the cell must be considered and may require specific experimental conditions.

-

Labeling: Replace the standard medium with the medium containing (S)-3-Phosphoglyceric acid-¹³C₃ sodium salt. The concentration of the tracer should be optimized based on the experimental goals. The labeling duration can range from minutes to hours, depending on the metabolic rates of the pathways being investigated.

2. Metabolic Quenching and Metabolite Extraction:

-

Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Separation: Centrifuge the lysate to pellet cell debris. The supernatant contains the intracellular metabolites.

3. Sample Analysis by Mass Spectrometry:

-

Sample Preparation: The extracted metabolites are dried and then derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

4. Data Analysis and Flux Calculation:

-

Mass Isotopomer Distribution (MID) Analysis: The raw MS data is processed to determine the MIDs of key downstream metabolites (e.g., serine, pyruvate).

-

Flux Estimation: The MIDs, along with other measured rates (e.g., nutrient uptake, product secretion), are used as inputs for computational models. Software packages such as INCA or Metran are used to estimate the intracellular fluxes that best fit the experimental data.

Conclusion

(S)-3-Phosphoglyceric acid-¹³C₃ sodium salt is a powerful tool for the quantitative analysis of central carbon metabolism. Its use in ¹³C-MFA provides a detailed and dynamic picture of cellular metabolic fluxes, offering critical insights for both basic and applied research. The successful implementation of these studies relies on careful experimental design, robust analytical techniques, and sophisticated computational modeling. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage this technology to unravel the complexities of cellular metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Phosphoglyceric acid-13C3 Sodium Salt

This technical guide provides a comprehensive overview of the structure, properties, and applications of (S)-3-Phosphoglyceric acid-13C3 sodium salt for researchers, scientists, and drug development professionals. This isotopically labeled compound is a crucial tool in metabolic research, particularly in the field of 13C Metabolic Flux Analysis (13C-MFA).

Core Compound Properties

(S)-3-Phosphoglyceric acid-13C3 sodium salt is the uniformly carbon-13 labeled sodium salt of the naturally occurring (S)-enantiomer of 3-phosphoglyceric acid. The incorporation of ¹³C isotopes at all three carbon positions makes it an ideal tracer for studying the flux through central carbon metabolism.

Structure and Identification

-

Chemical Name: Sodium (S)-2-hydroxy-3-(phosphonooxy)propanoate-¹³C₃

-

Molecular Formula: ¹³C₃H₆O₇P • x(Na)[1]

-

Molecular Weight: 212.02 g/mol [2]

-

Canonical SMILES: O=--INVALID-LINK----INVALID-LINK--[13CH2]OP(=O)(O)O.[Na+]

-

InChI Key: RGCJWQYUZHTJBE-YBBRRFGFSA-L

Physicochemical Data

The following table summarizes key quantitative data for (S)-3-Phosphoglyceric acid-13C3 sodium salt and its unlabeled counterpart. Data for the unlabeled compound are provided as an approximation where specific data for the labeled compound is not available.

| Property | Value | Source | Notes |

| Molecular Formula | ¹³C₃H₆O₇P • x(Na) | LGC Standards[1] | For the 13C3 labeled sodium salt. |

| Molecular Weight | 212.02 g/mol | Clearsynth[2] | For the 13C3 labeled sodium salt. |

| Purity | >95% (HPLC) | LGC Standards[1] | |

| Storage Temperature | -20°C | LGC Standards[1], Sigma-Aldrich | Recommended for maintaining stability. |

| pKa (Strongest Acidic) | 1.3 - 1.42 | FooDB[3], R. Williams pKa Data[4] | For unlabeled 3-phosphoglyceric acid. This value corresponds to the phosphate (B84403) group's first dissociation. The carboxylic acid pKa is approximately 3.42.[4] |

| Aqueous Solubility | Soluble | Human Metabolome Database, Sigma-Aldrich[2] | The unlabeled acid and its disodium (B8443419) salt are soluble in water.[2] The disodium salt has a reported solubility of 50 mg/mL in H₂O.[2] |

| Appearance | White powder | Sigma-Aldrich[2] | For the unlabeled disodium salt. |

Role in Metabolic Pathways

3-Phosphoglyceric acid is a key metabolic intermediate in two fundamental pathways: Glycolysis and the Calvin Cycle.[5] Its central position makes its labeled form an excellent tool for tracing carbon flow in these and connected pathways.

Glycolysis

In the glycolytic pathway, 3-phosphoglyceric acid is produced from 1,3-bisphosphoglycerate in an ATP-generating step.[5] It is then isomerized to 2-phosphoglycerate, continuing the conversion of glucose to pyruvate.

Calvin Cycle

In the Calvin cycle (the light-independent reactions of photosynthesis), two molecules of 3-phosphoglycerate are formed from the carboxylation of ribulose-1,5-bisphosphate.[5] 3-phosphoglycerate is then reduced to glyceraldehyde-3-phosphate, a precursor for glucose synthesis.

Experimental Protocols

(S)-3-Phosphoglyceric acid-13C3 sodium salt is primarily used in 13C Metabolic Flux Analysis (13C-MFA) to quantify the rates of metabolic reactions.[6][7][8] Below is a representative experimental workflow for a 13C-MFA study in mammalian cells.

General Workflow for 13C Metabolic Flux Analysis

The overall process involves introducing the labeled substrate to a biological system, allowing the label to incorporate into various metabolites, and then measuring the isotopic enrichment of these metabolites to calculate metabolic fluxes.

Detailed Protocol for LC-MS/MS Quantification of Central Carbon Metabolites

This protocol provides a detailed method for the quantification of central carbon metabolites, including 3-phosphoglycerate, from cell culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

1. Cell Culture and Metabolite Extraction:

-

Culture mammalian cells (e.g., A549) in appropriate media. For labeling experiments, replace the standard medium with a medium containing (S)-3-Phosphoglyceric acid-13C3 sodium salt at a known concentration.[12]

-

After a defined incubation period to allow for isotopic steady-state to be reached, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

2. Sample Preparation for LC-MS/MS:

-

Reconstitute the dried metabolite extract in a suitable solvent, such as 50% acetonitrile (B52724) in water.

-

For certain analyses, derivatization may be necessary to improve chromatographic separation and ionization efficiency.[11]

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A column suitable for polar analytes, such as a hydrophilic interaction chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the metabolites of interest. For example, starting at a high percentage of organic phase and gradually increasing the aqueous phase.

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for phosphorylated compounds like 3-phosphoglycerate.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Unlabeled 3-PG: Precursor ion (m/z) 185 -> Product ion (m/z) 79 (PO₃⁻)

-

¹³C₃-labeled 3-PG: Precursor ion (m/z) 188 -> Product ion (m/z) 79 (PO₃⁻)

-

-

The specific collision energy and other MS parameters should be optimized for the instrument being used.

-

4. Data Analysis:

-

Integrate the peak areas for the different isotopologues of 3-phosphoglycerate and other metabolites of interest.

-

Use the isotopologue distribution data as input for metabolic flux analysis software to calculate the flux through the relevant pathways.

Concluding Remarks

(S)-3-Phosphoglyceric acid-13C3 sodium salt is an indispensable tool for researchers investigating cellular metabolism. Its use in 13C-MFA allows for the precise quantification of metabolic pathway activities, providing critical insights into the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and metabolic disorders. The experimental protocols and data presented in this guide offer a solid foundation for the successful application of this powerful research compound.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. D-(−)-3-磷酸甘油酸 二钠盐 ≥93% dry basis (enzymatic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Showing Compound 3-Phosphoglyceric acid (FDB022255) - FooDB [foodb.ca]

- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 5. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 6. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 3-Phosphoglyceric Acid in Glycolysis and Gluconeogenesis

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: 3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate, positioned at the intersection of glycolysis and gluconeogenesis. Its production and consumption are catalyzed by the enzymes phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM), which operate near thermodynamic equilibrium, allowing for rapid flux in either the catabolic or anabolic direction based on the cell's energetic state. This technical guide provides a detailed examination of the biochemical role of 3-PGA, the mechanisms of its associated enzymes, quantitative data on reaction thermodynamics and kinetics, and detailed experimental protocols for enzyme activity assessment.

The Central Role of 3-Phosphoglyceric Acid (3-PGA)

3-Phosphoglyceric acid is a 3-carbon carboxylic acid that serves as a critical node in central carbon metabolism.[1][2] It is the conjugate acid of 3-phosphoglycerate, the form predominantly found at physiological pH. Its strategic position allows it to act as a reversible link between the upper "preparatory" phase and the lower "payoff" phase of glycolysis and as a key entry point for precursors in gluconeogenesis.[3][4]

In Glycolysis (Catabolism): During glycolysis, 3-PGA is formed in the seventh step from 1,3-bisphosphoglycerate (1,3-BPG) by the enzyme phosphoglycerate kinase (PGK).[5] This reaction is a prime example of substrate-level phosphorylation, where the high-energy acyl-phosphate bond in 1,3-BPG is utilized to generate a molecule of ATP from ADP.[4][6] Subsequently, in the eighth step, 3-PGA is isomerized to 2-phosphoglycerate (2-PG) by phosphoglycerate mutase (PGM), preparing the molecule for dehydration and the final ATP-generating step of the pathway.[7][8]

In Gluconeogenesis (Anabolism): In the anabolic pathway of gluconeogenesis, these reactions proceed in reverse. Phosphoglycerate mutase converts 2-PGA back to 3-PGA.[7] Following this, phosphoglycerate kinase catalyzes the phosphorylation of 3-PGA to 1,3-BPG, this time consuming an ATP molecule.[5] This step effectively reverses the substrate-level phosphorylation seen in glycolysis, investing energy to drive the synthesis of glucose from non-carbohydrate precursors.[3]

The diagram below illustrates the pivotal position of 3-PGA, connecting the glycolytic and gluconeogenic pathways through the reversible reactions catalyzed by PGK and PGM.

Enzymology and Regulation

The bidirectional flow of metabolites through 3-PGA is governed by the near-equilibrium nature of the PGK and PGM reactions.

Phosphoglycerate Kinase (PGK; EC 2.7.2.3): PGK is a monomeric ~45 kDa enzyme that catalyzes the reversible transfer of a phosphoryl group from the 1-position of 1,3-BPG to ADP.[5] While the reaction has a large, negative standard free energy change (ΔG°') in the glycolytic direction, under typical intracellular concentrations of ATP and ADP, the actual free energy change (ΔG) is close to zero. This makes the reaction readily reversible and highly sensitive to the cellular energy state, specifically the [ATP]/[ADP] ratio.[9][10] High ATP levels favor the gluconeogenic direction (3-PGA → 1,3-BPG), while high ADP levels drive the glycolytic direction (1,3-BPG → 3-PGA).[10]

Phosphoglycerate Mutase (PGM; EC 5.4.2.11/5.4.2.12): PGM catalyzes the intramolecular transfer of the phosphate (B84403) group between the C2 and C3 positions of phosphoglycerate.[7] The reaction proceeds with a small positive standard free energy change and is fully reversible under cellular conditions.[5] There are two main classes of PGM:

-

Cofactor-dependent (dPGM): Found in vertebrates and some other organisms, this form requires a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). The mechanism involves a phosphohistidine (B1677714) intermediate in the enzyme's active site.[7]

-

Cofactor-independent (iPGM): Found in plants and many microorganisms, this form uses manganese (Mn²⁺) or cobalt (Co²⁺) ions and involves a phosphoserine intermediate.[11]

Regulation of PGM is not a primary control point for glycolytic flux, but its activity can be inhibited by various anionic molecules.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the reactions involving 3-PGA. These values are critical for metabolic modeling and understanding pathway dynamics.

Table 1: Thermodynamic Properties of PGK and PGM Reactions

| Reaction (Glycolytic Direction) | Enzyme | Standard Free Energy (ΔG°') | Actual Cellular Free Energy (ΔG) | Reversibility |

|---|---|---|---|---|

| 1,3-BPG + ADP ⇌ 3-PGA + ATP | PGK | -18.8 kJ/mol[9] | ~0.1 kJ/mol[12] | Fully Reversible |

| 3-PGA ⇌ 2-PGA | PGM | +4.4 kJ/mol[4] | ~0.8 kJ/mol[13] | Fully Reversible |

Table 2: Representative Michaelis-Menten Constants (Km) Note: Km values are highly dependent on the organism, isoform, pH, temperature, and ionic strength.

| Enzyme | Substrate | Organism/Tissue | Km (mM) |

|---|---|---|---|

| Phosphoglycerate Kinase (PGK) | 3-PGA | Toxoplasma gondii | 0.540[14] |

| ATP | Toxoplasma gondii | 0.150[14] | |

| Phosphoglycerate Mutase (dPGM) | 3-PGA | General (Range) | ~0.1 - 0.2[15] |

| | 2-PGA | General (Range) | ~0.01 - 0.1[15] |

Table 3: Estimated Intracellular Metabolite Concentrations

| Metabolite | Cell Type | Condition | Concentration (µM) |

|---|---|---|---|

| 3-Phosphoglycerate (3-PGA) | CHO Cells | Control Culture | ~100 - 200[3] |

| 2-Phosphoglycerate (2-PG) | Hepatocytes | Glucose Culture | < 20[16] |

Experimental Protocols

Accurate measurement of PGK and PGM activity is essential for biochemical and drug development research. The most common methods are coupled spectrophotometric assays that monitor the change in NADH absorbance at 340 nm.

Protocol 4.1: Phosphoglycerate Kinase (PGK) Activity Assay (Glycolytic Direction)

This assay measures PGK activity by coupling the production of 1,3-BPG (in the reverse, gluconeogenic direction) to its reduction by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes NADH.

-

Principle:

-

3-PGA + ATP --(PGK)--> 1,3-BPG + ADP

-

1,3-BPG + NADH + H⁺ --(GAPDH)--> GAP + NAD⁺ + Pᵢ

-

-

Reagents:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6.

-

3-PGA Solution: 50 mM.

-

ATP Solution: 50 mM.

-

NADH Solution: 5 mM.

-

MgCl₂ Solution: 100 mM.

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): ~100 units/mL.

-

Enzyme Sample: Purified protein or cell/tissue lysate.

-

-

Procedure:

-

Prepare a master mix in a microplate well or cuvette containing:

-

800 µL Assay Buffer

-

50 µL 3-PGA Solution

-

50 µL ATP Solution

-

20 µL MgCl₂ Solution

-

40 µL NADH Solution

-

10 µL GAPDH Enzyme

-

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 10-50 µL of the enzyme sample.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer for 5-10 minutes.

-

Calculate the rate of change in absorbance (ΔA₃₄₀/min).

-

Enzyme activity (in µmol/min/mL or U/mL) is calculated using the Beer-Lambert law, where the extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Protocol 4.2: Phosphoglycerate Mutase (PGM) Activity Assay (Glycolytic Direction)

This assay measures the conversion of 3-PGA to 2-PGA. The product, 2-PGA, is then converted to pyruvate (B1213749) through a series of coupled reactions involving enolase (ENO), pyruvate kinase (PK), and lactate (B86563) dehydrogenase (LDH), with the final step oxidizing NADH.

-

Principle:

-

3-PGA --(PGM)--> 2-PGA

-

2-PGA --(Enolase)--> Phosphoenolpyruvate (PEP) + H₂O

-

PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

-

-

Reagents:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6.

-

3-PGA Solution: 200 mM.

-

ADP Solution: 20 mM.

-

NADH Solution: 5 mM.

-

MgCl₂ Solution: 100 mM.

-

KCl Solution: 2 M.

-

2,3-BPG Cofactor Solution: 15 mM (for dPGM).

-

Coupling Enzymes: Enolase (~100 U/mL), PK (~1000 U/mL), LDH (~1000 U/mL).

-

Enzyme Sample: Purified protein or cell/tissue lysate.

-

-

Procedure:

-

Prepare a master mix containing:

-

790 µL Assay Buffer

-

33 µL 3-PGA Solution

-

35 µL ADP Solution

-

30 µL NADH Solution

-

25 µL MgCl₂ Solution

-

50 µL KCl Solution

-

10 µL 2,3-BPG Solution

-

Appropriate volumes of Enolase, PK, and LDH enzymes.

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 10-50 µL of the PGM enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate and determine enzyme activity as described in Protocol 4.1.

-

Implications for Drug Development

The enzymes PGK and PGM, while not primary regulatory points, are essential for metabolic flux and cellular viability. Their roles in cancer metabolism are of particular interest. Many cancer cells exhibit high glycolytic rates (the Warburg effect), and targeting enzymes in this pathway is a validated therapeutic strategy.

-

PGK1 Overexpression: The isoform PGK1 is overexpressed in numerous cancers, and its inhibition can reduce ATP production and tumor growth.[17] Furthermore, secreted PGK1 has non-glycolytic "moonlighting" functions, including a role in angiogenesis, making it an attractive extracellular target.[5]

-

PGM Inhibition: PGM is also upregulated in many cancers, and its inhibition can disrupt the link between glycolysis and key biosynthetic pathways, leading to tumor cell death.

Developing specific inhibitors for PGK and PGM requires robust, high-throughput versions of the assays described above. Understanding the kinetic parameters and reaction thermodynamics is crucial for designing effective small-molecule modulators and for building predictive models of their impact on cellular metabolism.

References

- 1. KEGG ENZYME: 5.4.2.11 [genome.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Glycolysis - Wikipedia [en.wikipedia.org]

- 5. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRENDA: a resource for enzyme data and metabolic information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 8. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KEGG ENZYME: 5.4.2.4 [genome.jp]

- 10. Phosphoglycerate kinase: studies on normal and a mutant human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KEGG ENZYME: 5.4.2.12 [genome.jp]

- 12. KEGG ENZYME: 2.7.2.3 [genome.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. enzyme-database.org [enzyme-database.org]

- 16. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PGK1 phosphoglycerate kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 13C Labeled Metabolites for Metabolic Tracing

Introduction: Unveiling Cellular Metabolism with 13C Tracers

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular reactions.[1] Among the methodologies available, 13C-based metabolic flux analysis (13C-MFA) is recognized as the gold standard for accurately measuring in vivo metabolic fluxes.[1][2] This technique involves introducing a substrate labeled with a stable, non-radioactive heavy isotope of carbon, ¹³C, into a biological system.[3][4] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[3] Analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then detect and quantify the incorporation of ¹³C.[3][5] This allows researchers to trace the flow of carbon atoms through the metabolic network, providing a detailed and dynamic snapshot of cellular physiology.[3][5]

This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis techniques, and applications of 13C-labeled metabolites for metabolic tracing, designed to be a practical resource for scientists seeking to unravel the complexities of cellular metabolism.

Core Principles of 13C Metabolic Tracing

The fundamental concept of 13C metabolic tracing is the replacement of the naturally abundant ¹²C isotope with ¹³C in a specific nutrient source, such as glucose or glutamine.[3] This labeled substrate is then introduced to cells or an organism.[3]

-

Isotopic Labeling : As the labeled substrate is consumed and processed through metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway (PPP), tricarboxylic acid (TCA) cycle), the ¹³C atoms are distributed into a wide range of downstream metabolites.[3][5]

-

Detection : Analytical instruments distinguish between unlabeled (containing only ¹²C) and labeled (containing one or more ¹³C atoms) metabolites based on their different physical properties. Mass spectrometry separates them by their mass-to-charge ratio, while NMR spectroscopy differentiates them by their nuclear spin properties.[5]

-

Mass Isotopologue Distribution (MID) : The incorporation of ¹³C atoms into a metabolite results in a predictable mass shift.[5] The primary data output is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition) for a given metabolite.[5][6] A metabolite with 'n' carbon atoms can have from M+0 (all ¹²C) to M+n (all ¹³C) isotopologues.[6]

-

Flux Estimation : By analyzing the MIDs of key metabolites across the metabolic network and applying computational models, researchers can infer the rates of the reactions that produced them.[2][6] The labeling pattern is highly sensitive to the relative pathway flux; different flux distributions will result in distinct labeling patterns.[2]

A critical consideration is the distinction between metabolic steady state and isotopic steady state. Metabolic steady state implies that intracellular metabolite concentrations and fluxes are constant.[6] Isotopic steady state is achieved when the ¹³C enrichment in a metabolite becomes stable over time after the introduction of the tracer.[6] Most 13C-MFA experiments are designed to be performed at both metabolic and isotopic steady state.[1]

Comparative Analysis of Common ¹³C Labeled Tracers

The selection of an appropriate ¹³C tracer is a critical step that significantly influences the precision and accuracy of flux estimations for specific pathways.[5][7][8] Glucose and glutamine are the most common tracers used for cultured cells.[4]

Comparison of ¹³C-Glucose Tracers

Glucose is a central substrate for energy metabolism, feeding into glycolysis, the PPP, and the TCA cycle.[4] The specific labeling pattern on the glucose molecule offers distinct advantages for interrogating these pathways.[4]

| ¹³C-Labeled Glucose Tracer | Primary Applications & Characteristics | Advantages | Limitations |

| [U-¹³C₆]Glucose | General metabolic screening; TCA cycle analysis.[4] | Labels all six carbons, allowing for tracing of the entire glucose backbone into various pathways.[4][5] Useful for identifying unexpected metabolic routes.[4] | Not ideal for precisely quantifying flux through the Pentose Phosphate Pathway (PPP). Can lead to complex labeling patterns that are difficult to interpret for specific flux ratios.[4] |

| [1,2-¹³C₂]Glucose | Excellent for quantifying flux through the Pentose Phosphate Pathway (PPP) and glycolysis.[8][9] | Provides the most precise estimates for glycolysis and PPP fluxes.[8] The specific labeling pattern allows for clear differentiation between glycolysis and PPP metabolism.[9] | Less informative for TCA cycle fluxes compared to uniformly labeled glucose. |

| [1-¹³C₁]Glucose & [2-¹³C₁]Glucose | Historically used for PPP analysis. | [1-¹³C]glucose releases the labeled carbon as ¹³CO₂ in the oxidative PPP, allowing for flux estimation. | Outperformed by [1,2-¹³C₂]glucose for overall network precision.[8] [2-¹³C]glucose provides better precision than [1-¹³C]glucose for some pathways.[8] |

| [3-¹³C₁]Glucose | Glycolysis and TCA cycle analysis. | Offers better performance than [1-¹³C]glucose for overall flux precision.[8] | Not as effective as [1,2-¹³C₂]glucose for PPP analysis. |

Performance of ¹³C Tracers for Specific Pathways

A computational evaluation of various ¹³C tracers in a tumor cell line provided quantitative data on their performance for estimating fluxes in major metabolic pathways.[8]

| Metabolic Pathway | Optimal Glucose Tracer | Optimal Glutamine Tracer | Key Findings |

| Overall Network | [1,2-¹³C₂]Glucose | N/A | [1,2-¹³C₂]glucose provided the highest overall precision for estimating fluxes across central carbon metabolism.[8] |

| Glycolysis | [1,2-¹³C₂]Glucose | N/A | Tracers like [2-¹³C] and [3-¹³C]glucose also performed well, outperforming the more commonly used [1-¹³C]glucose.[8] |

| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]Glucose | N/A | The choice of tracer is critical for accurately resolving PPP fluxes, with [1,2-¹³C₂]glucose being superior.[8] |

| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₆]Glucose | [U-¹³C₅]Glutamine | [U-¹³C₅]glutamine emerged as the preferred tracer for analyzing the TCA cycle.[8] Glutamine tracers with two or more labeled carbons were effective for estimating net fluxes within the cycle.[8] |

Experimental Design and Workflow

A successful ¹³C metabolic tracing experiment requires meticulous planning and execution, following a structured workflow from initial design to final data interpretation.[1][5] The five basic steps of 13C-MFA are experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.[10]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key steps in a typical ¹³C tracing experiment using cultured mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the process of labeling adherent mammalian cells with a ¹³C tracer until they reach an isotopic steady state.[1]

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (e.g., DMEM lacking glucose)

-

¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Automated cell counter or hemocytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment (typically 50-70% confluency). Culture in standard medium.

-

Adaptation: Once cells reach the desired confluency, aspirate the standard medium and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling: Add pre-warmed ¹³C-labeling medium reconstituted with the desired ¹³C tracer (e.g., 25 mM [U-¹³C₆]glucose).

-

Incubation: Return the plates to the incubator and culture for a duration sufficient to approach isotopic steady state. This time is dependent on the cell line and the specific metabolites of interest but is often equivalent to at least one to two cell doubling times.

Protocol 2: Rapid Metabolite Quenching and Extraction

This is a critical step to instantly halt all enzymatic activity, preserving the in vivo metabolic state of the cells at the moment of collection.[1]

Materials:

-

Ice-cold 0.9% (w/v) NaCl solution

-

-80°C quenching/extraction solvent (80:20 methanol:water mixture)

-

Cell scraper

-

Dry ice bath

-

Centrifuge capable of reaching -9°C or 4°C

-

Pre-chilled microcentrifuge tubes

Procedure:

-

Preparation: Prepare a dry ice bath for the culture plates. Pre-chill all tubes and solutions.

-

Quenching: Remove the culture plate from the incubator. Immediately and rapidly aspirate the ¹³C-labeling medium.

-

Washing: Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. Aspirate immediately. This step must be performed as fast as possible (under 10 seconds).[1]

-

Metabolite Extraction: Immediately add 1 mL of the -80°C quenching/extraction solvent to the well.[1]

-

Cell Lysis: Place the plate on the dry ice bath. Use a cell scraper to scrape the cells into the cold solvent.[1]

-

Collection: Transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.[1]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. Store at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require chemical derivatization to increase their volatility.

Materials:

-

Collected metabolite extract

-

SpeedVac or nitrogen evaporator

-

Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA)

-

GC-MS vials with inserts

Procedure:

-

Drying: Dry the metabolite extract completely using a SpeedVac or under a stream of nitrogen gas. Ensure the sample remains cold to prevent degradation.

-

Derivatization: Add the derivatization agent to the dried extract. A common method is to add methoxyamine hydrochloride in pyridine (B92270) to protect aldehyde and keto groups, followed by silylation with MTBSTFA to derivatize hydroxyl, carboxyl, and amine groups.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 1 hour) to allow the derivatization reaction to complete.

-

Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert. The sample is now ready for injection into the GC-MS system.[5]

Analytical Techniques and Data Analysis

Mass Spectrometry (MS)

MS is a powerful tool for metabolic flux analysis, capable of determining the mass distribution of metabolites with high accuracy and sensitivity.[11] GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common platforms.[5] The instrument measures the mass-to-charge ratio of ions, and the incorporation of ¹³C atoms leads to a mass increase that allows for the quantification of the MID for each metabolite.[5] It is crucial to correct for the natural 1.1% abundance of ¹³C in metabolites to avoid errors in flux calculations.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for metabolic tracing.[9] It can distinguish labeled atoms based on their position within a molecule, providing detailed information on positional isotopomers.[12] Techniques like 1D ¹³C NMR and 2D ¹H-¹³C HSQC can be used to observe and quantify ¹³C-labeled isotopomers unambiguously.[9] While generally less sensitive than MS, NMR is non-destructive and can provide unique structural information.[12]

Data Analysis and Flux Estimation

Once MIDs are obtained, computational software is used to estimate intracellular fluxes.[13] These programs use iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns.[1] A goodness-of-fit test, such as a Chi-squared test, is performed to validate the model, and confidence intervals are calculated for each estimated flux to assess the precision of the results.[1][13]

The diagram below illustrates how carbons from a uniformly labeled glucose tracer are incorporated into central carbon metabolism, producing labeled intermediates in glycolysis and the TCA cycle.

Applications in Research and Drug Development

13C metabolic tracing is a versatile tool with broad applications:

-

Identifying Metabolic Liabilities of Cancer: Cancer cells often exhibit reprogrammed metabolism.[5] 13C tracing can pinpoint metabolic pathways essential for cancer cell survival, revealing potential therapeutic targets.[5]

-

Mechanism of Action Studies: By tracing the metabolic fate of a nutrient in the presence of a drug, researchers can confirm drug-target engagement and understand its downstream metabolic consequences.[3]

-

Pharmacodynamic Biomarkers: Changes in the labeling patterns of specific metabolites can act as pharmacodynamic biomarkers, helping to assess a drug's biological activity in preclinical and clinical studies.[5]

-

Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance.[5] 13C-MFA can elucidate these adaptive metabolic changes, providing insights for developing strategies to overcome resistance.[5]

-

Metabolic Engineering: In biotechnology, 13C-MFA is used to optimize microbial strains for the production of valuable chemicals by identifying and alleviating metabolic bottlenecks.[13]

Conclusion

13C labeled metabolites are indispensable tools for modern biological research. The ability to quantitatively trace the fate of carbon atoms through complex metabolic networks provides an unparalleled view of cellular function in health and disease. From fundamental research in cell biology to the development of novel therapeutics, 13C metabolic flux analysis offers a rigorous, quantitative framework for understanding and manipulating cellular metabolism. The success of these studies hinges on a meticulous experimental design, precise execution of laboratory protocols, and robust computational analysis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Principles of Stable Isotope Tracing: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for utilizing stable isotope tracers in metabolic research. It is designed to be a practical resource for scientists seeking to unravel the complexities of cellular metabolism in health, disease, and in response to therapeutic interventions.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems.[1] The fundamental concept involves introducing a metabolite, enriched with a heavy, non-radioactive isotope, into a biological system and tracking its journey through metabolic pathways.[2] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for a wide range of applications, including clinical trials.[3]

The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1][2] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), meaning they participate in the same biochemical reactions without altering the molecule's fundamental properties.[2]

The core principle lies in introducing a labeled compound (the "tracer") and monitoring its incorporation into downstream metabolites.[2] This allows researchers to map the intricate biochemical pathways that constitute an organism's metabolic network. Key measurements derived from these studies are:

-

Isotopic Enrichment: This refers to the proportion of a metabolite pool that contains the stable isotope label. It is a direct reflection of the extent to which the tracer has contributed to the synthesis of that metabolite.

-

Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway.[2] Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rate at which metabolites flow through a metabolic network, providing a detailed view of cellular phenotype.[4]

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to distinguish between molecules containing the light and heavy isotopes, allowing for the precise measurement of isotopic enrichment.[2][5]

Experimental Workflow and Logical Relationships

A typical stable isotope tracing experiment follows a structured workflow, from experimental design to data interpretation. The success of the study hinges on careful consideration of factors like tracer selection, labeling protocols, and sampling time points.[1]

Tracing Carbon Through Central Metabolic Pathways

One of the most common applications of stable isotope tracing is the use of uniformly labeled ¹³C-glucose ([U-¹³C₆]glucose) to track carbon flow through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[1] By measuring the mass isotopologue distribution (MID) of downstream metabolites, researchers can quantify the relative activity of these pathways.

Quantitative Data Presentation

The primary output of a stable isotope tracing study is quantitative data on the isotopic enrichment of various metabolites. This data is often presented in tables to allow for clear comparison between different experimental conditions, such as control versus drug-treated groups.

The following table presents example data on the ¹³C enrichment of key metabolites in Human Umbilical Vein Endothelial Cells (HUVECs) after treatment with different metabolic inhibitors, derived from a study using [U-¹³C]-glucose.

Table 1: Fractional ¹³C Enrichment in HUVEC Metabolites

| Metabolite | Control (%) | Fidarestat-Treated (%) | DHEA-Treated (%) | Azaserine-Treated (%) |

| Glycolysis | ||||

| Pyruvate | 65 | 55 | 62 | 60 |

| Lactate | 70 | 62 | 65 | 65 |

| TCA Cycle | ||||

| Citrate | 40 | 35 | 28 | 36 |

| α-Ketoglutarate | 38 | 32 | 25 | 34 |

| Fumarate | 20 | 15 | 10 | 18 |

| Malate | 22 | 16 | 12 | 20 |

| Aspartate | 35 | 30 | 25 | 33 |

| Amino Acids | ||||

| Alanine | 60 | 50 | 55 | 45 |

| Glutamate | 38 | 32 | 25 | 34 |

| Serine | 50 | 45 | 25 | 48 |

| Glycine | 45 | 40 | 20 | 42 |

Data is illustrative and adapted from the findings presented in a study on HUVEC metabolism.[6] The values represent the percentage of the metabolite pool that is labeled with ¹³C from the glucose tracer.

Key Experimental Protocols

The successful implementation of stable isotope tracer studies requires meticulous planning and execution. Below are detailed methodologies for common in vitro and in vivo experiments.

Protocol 1: ¹³C-Glucose Tracing in Cultured Mammalian Cells

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.[2]

Materials:

-

[U-¹³C₆]glucose

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge tubes

-

Centrifuge capable of 4°C operation

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]glucose (e.g., 25 mM) and dialyzed FBS.[7] Warm the medium to 37°C.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[8]

-

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plates on ice to rapidly halt metabolic activity.

-

Aspirate the labeling medium.

-

Immediately wash the cells with 2 mL of ice-cold PBS. Aspirate the PBS completely.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.[2]

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at >13,000 g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant, containing the polar metabolites, to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until LC-MS analysis.

-

-

LC-MS Analysis:

-

Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

-

Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system optimized for polar metabolite analysis (e.g., using a HILIC column and a high-resolution mass spectrometer).[2]

-

Protocol 2: In Vivo ¹³C-Glucose Tracing in a Mouse Model

This protocol describes a continuous infusion method for in vivo glucose tracing in mice.

Materials:

-

[U-¹³C₆]glucose solution (e.g., 25% w/v in sterile saline)[9]

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

-

Programmable syringe pump

-

Tail vein catheter (e.g., 20-gauge)

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol, LC-MS grade)

Procedure:

-

Animal Preparation:

-

Fast mice for 12-16 hours to increase the fractional enrichment of ¹³C-glucose in the plasma.

-

Anesthetize the mouse using an approved protocol.

-

Place a catheter into the lateral tail vein for infusion.

-

-

Tracer Infusion:

-

Administer an initial intravenous bolus of [U-¹³C₆]glucose (e.g., 0.4-0.6 mg/g body mass) over 1 minute to rapidly increase plasma tracer concentration.[10]

-

Immediately follow the bolus with a continuous infusion at a lower rate (e.g., 0.012-0.0138 mg/g/min) for the desired duration of the experiment (typically 30 minutes to 4 hours).[10]

-

-

Tissue Harvest:

-

At the end of the infusion period, collect a terminal blood sample via cardiac puncture.

-

Euthanize the mouse via an approved method.

-

Rapidly excise the tissue(s) of interest (e.g., tumor, heart, liver) and immediately freeze-clamp or drop into liquid nitrogen to quench all metabolic activity.[3]

-

-

Metabolite Extraction from Tissue:

-

Weigh the frozen tissue (typically 30-50 mg).

-

Homogenize the tissue in 1 mL of chilled 80% methanol using an electronic tissue disruptor.

-

Subject the homogenate to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

-

Sample Processing & Analysis:

-

Centrifuge the homogenate at >13,000 g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Process the supernatant (drying, storage, and reconstitution) and analyze by LC-MS as described in Protocol 1.

-

Applications in Drug Development

Stable isotope tracing is an invaluable tool in pharmacology and drug development.[5] It provides critical insights into a drug's mechanism of action, its effects on cellular metabolism, and helps in identifying potential therapeutic targets.[1] Key applications include:

-

Pharmacodynamics: Understanding how a drug affects metabolic pathways in target tissues.

-

Target Engagement: Confirming that a drug is interacting with its intended metabolic enzyme or pathway.

-

ADME Studies: Tracking the absorption, distribution, metabolism, and excretion of a drug by incorporating stable isotopes into the drug molecule itself.[3]

-

Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity.

-

Personalized Medicine: Assessing patient-specific metabolic responses to treatment.

By providing a dynamic and quantitative assessment of metabolic pathways, stable isotope tracing empowers researchers to accelerate therapeutic development and gain a deeper understanding of disease mechanisms.[2][3]

References

- 1. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]

- 9. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Phosphoglyceric acid-13C3 sodium salt CAS number inquiry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-3-Phosphoglyceric acid-13C3 sodium salt, a stable isotope-labeled metabolite crucial for metabolic research. This document details its chemical properties, its central role in metabolic pathways, and its application in metabolic flux analysis, particularly for professionals in drug development and life sciences.

Compound Identification and Properties

(S)-3-Phosphoglyceric acid-13C3 sodium salt is the isotopically labeled form of a key metabolic intermediate, with carbon-13 atoms incorporated at all three carbon positions. This labeling allows for its use as a tracer in metabolic studies.

| Property | Value | Source |

| Chemical Name | (S)-3-Phosphoglyceric acid-13C3 sodium salt | - |

| Molecular Formula | ¹³C₃H₆O₇P·xNa | [1] |

| Molecular Weight | 189.04 g/mol (free acid) | [2] |

| CAS Number | While a specific CAS number for the 13C3 labeled (S)-isomer is not consistently reported, the unlabeled L-isomer (the naturally occurring form) has the CAS number 73358-94-8.[2][3] One supplier lists 51756-80-0 for L-3-Phosphoglyceric Acid 13C3 Sodium Salt; however, this CAS number is also associated with a rifabutin (B1679326) impurity by other vendors.[1] Researchers should verify the CAS number with their specific supplier. | - |

| Purity | >95% (via HPLC) | [1] |

| Storage Temperature | -20°C | [1] |

Role in Central Carbon Metabolism

(S)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate in two fundamental metabolic pathways: glycolysis and the Calvin cycle.[4] Its position at the intersection of catabolic and anabolic routes makes it a critical node for cellular energy production and biosynthesis.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from 1,3-bisphosphoglycerate in a reaction that generates ATP. It is subsequently isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase. The concentration and flux through 3-PGA are tightly regulated and reflect the overall rate of glycolysis.

Serine Biosynthesis

3-PGA is the entry point for the serine biosynthesis pathway. The enzyme phosphoglycerate dehydrogenase catalyzes the oxidation of 3-PGA to 3-phosphohydroxypyruvate, initiating a series of reactions that produce serine and subsequently other amino acids like glycine (B1666218) and cysteine. The flux through this pathway is critical for nucleotide synthesis and cellular redox balance.

Allosteric Regulation

Beyond its role as a metabolic intermediate, 3-PGA can also function as a signaling molecule through allosteric regulation of enzymes. For instance, in the hyperthermophilic archaeon Pyrobaculum aerophilum, 3-phosphoglycerate (B1209933) has been identified as a potent allosteric activator of pyruvate (B1213749) kinase, a key regulatory enzyme in glycolysis.[5] Additionally, the binding of 3-phosphoglycerate to phosphoglycerate kinase is a key part of the allosteric signaling that leads to the enzyme's conformational changes necessary for its catalytic activity.[6][7][8][9] In some organisms, D-3-phosphoglycerate dehydrogenase, the first enzyme in the serine biosynthesis pathway, is allosterically inhibited by the end-product L-serine, demonstrating a feedback mechanism where 3-PGA flux is regulated.[10]

Experimental Applications: Metabolic Flux Analysis

The primary application of (S)-3-Phosphoglyceric acid-13C3 sodium salt is in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[11][12][13] This powerful technique allows researchers to quantify the rates (fluxes) of metabolic pathways in living cells. By introducing a ¹³C-labeled substrate and tracking the incorporation of the heavy isotope into downstream metabolites, a detailed map of cellular metabolism can be constructed.

While ¹³C-labeled glucose is a more common tracer for analyzing upper glycolysis and the pentose (B10789219) phosphate (B84403) pathway, the direct introduction of ¹³C-labeled 3-phosphoglycerate can provide more specific insights into the flux through lower glycolysis and branching pathways like serine biosynthesis.[11][14]

General Experimental Workflow for ¹³C-MFA

The following diagram outlines a general workflow for a metabolic flux analysis experiment using a ¹³C-labeled tracer.

References

- 1. L-3-Phosphoglyceric Acid 13C3 Sodium Salt [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Online CAS Number 73358-94-8 - TRC - L-3-Phosphoglyceric Acid | LGC Standards [lgcstandards.com]

- 4. Glycolysis - Wikipedia [en.wikipedia.org]

- 5. 3-Phosphoglycerate is an allosteric activator of pyruvate kinase from the hyperthermophilic archaeon Pyrobaculum aerophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An allosteric signaling pathway of human 3-phosphoglycerate kinase from force distribution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An allosteric signaling pathway of human 3-phosphoglycerate kinase from force distribution analysis. [agris.fao.org]

- 8. An Allosteric Signaling Pathway of Human 3-Phosphoglycerate Kinase from Force Distribution Analysis | PLOS Computational Biology [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 3-Phosphoglyceric Acid: A Technical Guide to its Biochemical Crossroads

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglyceric acid (3-PGA), a three-carbon phosphorylated carboxylic acid, stands as a critical nexus in cellular metabolism.[1] Far from being a mere transitional molecule, 3-PGA serves as a key intermediate in fundamental energy-yielding and biosynthetic pathways, including glycolysis, the Calvin cycle, and the synthesis of amino acids. Its strategic position at the crossroads of catabolism and anabolism underscores its importance in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the biochemical pathways involving 3-PGA, offering detailed experimental protocols, quantitative data, and visualizations of the intricate signaling networks it influences. Understanding the multifaceted roles of 3-PGA is paramount for researchers in metabolic diseases, cancer biology, and drug development seeking to modulate cellular metabolism for therapeutic benefit.

Core Biochemical Pathways Involving 3-Phosphoglyceric Acid

3-PGA is a pivotal intermediate in several central metabolic pathways, seamlessly connecting carbohydrate metabolism with the synthesis of essential biomolecules.

Glycolysis: The Payoff Phase

In the payoff phase of glycolysis, 3-PGA is generated from 1,3-bisphosphoglycerate (1,3-BPG) in a reaction catalyzed by phosphoglycerate kinase (PGK) . This step is a prime example of substrate-level phosphorylation, where the high-energy phosphoryl group from 1,3-BPG is transferred to ADP, yielding ATP and 3-PGA.[1][2] Subsequently, phosphoglycerate mutase (PGM) catalyzes the isomerization of 3-PGA to 2-phosphoglycerate (2-PG), a prelude to the formation of another high-energy phosphate (B84403) compound, phosphoenolpyruvate.[3][4][5]

The Calvin Cycle: Carbon Fixation's First Stable Product

In photosynthetic organisms, 3-PGA is the first stable product of carbon fixation.[6] The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate, forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-PGA.[6] These 3-PGA molecules are then reduced to glyceraldehyde-3-phosphate in a series of reactions that consume ATP and NADPH generated during the light-dependent reactions of photosynthesis.

Amino Acid Biosynthesis: A Gateway to Serine, Glycine (B1666218), and Cysteine

3-PGA serves as the precursor for the synthesis of the amino acid L-serine via the phosphorylated pathway.[7] This pathway begins with the oxidation of 3-PGA to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[7] Serine can then be further metabolized to produce glycine and cysteine, highlighting the crucial link between glycolysis and amino acid metabolism.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and metabolites in pathways involving 3-phosphoglyceric acid.

Table 1: Intracellular Concentrations of 3-Phosphoglyceric Acid and Related Metabolites

| Metabolite | Organism/Cell Type | Condition | Concentration (mM) |

| 3-Phosphoglycerate | E. coli | Glucose-fed, exponential growth | ~1.5 |

| 3-Phosphoglycerate | S. cerevisiae | Anaerobic | ~1.3 |

| 3-Phosphoglycerate | Human Red Blood Cells | 0.061 | |

| 2-Phosphoglycerate | Human Red Blood Cells | 0.0043 | |

| ATP | S. cerevisiae | 2.6 | |

| ADP | S. cerevisiae | ~0.5 |

Note: Intracellular metabolite concentrations can vary significantly depending on the organism, cell type, and metabolic state.

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax / kcat |

| Phosphoglycerate Kinase | Human | 1,3-Bisphosphoglycerate | 6.86 | 3.5-fold higher (forward) |

| 3-Phosphoglycerate | 186 | |||

| Yeast | 1,3-Bisphosphoglycerate | 4.36 | 5.8-fold higher (forward) | |

| 3-Phosphoglycerate | 146 | |||

| C. glutamicum | 3-Phosphoglycerate | 260 | 220 U/mg | |

| ATP | 110 | 150 U/mg | ||

| Phosphoglycerate Mutase | Chicken Breast Muscle | 3-Phosphoglycerate | ~200 | |

| 2-Phosphoglycerate | 14 | |||

| 2,3-Bisphosphoglycerate | 0.069 |

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Vmax is the maximum reaction rate.[8]

Signaling Pathways and Regulatory Roles of 3-Phosphoglyceric Acid

Beyond its metabolic functions, 3-PGA and the enzymes that metabolize it are increasingly recognized for their roles in cellular signaling and regulation.

Allosteric Regulation and Post-Translational Modifications

The activity of enzymes in 3-PGA metabolism is tightly controlled. Phosphoglycerate mutase 1 (PGAM1) is subject to post-translational modification, including acetylation. The NAD+-dependent deacetylase Sirt1 can deacetylate PGAM1, leading to a reduction in its catalytic activity.[9] This provides a direct link between the cellular energy state (as reflected by NAD+ levels) and the regulation of glycolytic flux.[9]

Crosstalk with Major Signaling Hubs

Recent evidence suggests that 3-PGA can act as a signaling molecule, influencing major cellular signaling pathways.

-

AMPK Signaling: 3-phosphoglycerate has been identified as an allosteric activator of the LKB1-STRAD-MO25 complex, which is a major upstream kinase of AMP-activated protein kinase (AMPK).[1][10] This suggests that 3-PGA can act as a sensor of glycolytic flux, signaling to AMPK to regulate cellular energy homeostasis.[1][10]

-

mTORC1 Signaling: Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in serine biosynthesis from 3-PGA, can lead to the activation of the pro-survival mTORC1 signaling pathway in some cancer cells.[3] This occurs through the accumulation of certain amino acids and intermediates of the methionine cycle, highlighting a complex interplay between glycolysis, amino acid metabolism, and a central regulator of cell growth and proliferation.[3]

-

p53 Activation: Under low glucose conditions, a decrease in 3-PGA levels can trigger a switch in the function of PHGDH from serine synthesis to the activation of the tumor suppressor p53, leading to apoptosis. This provides a direct link between glucose availability, metabolic flux, and cell fate decisions.

Below are diagrams illustrating these key pathways and regulatory interactions.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Glycolysis - Wikipedia [en.wikipedia.org]

- 3. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A model for the allosteric regulation of pH-sensitive enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "The Effects of 3-Phosphoglycerate and Other Metabolites on the Activat" by William John Ellingson [scholarsarchive.byu.edu]

(S)-3-Phosphoglyceric acid-13C3 sodium salt molecular formula and weight

An In-depth Technical Guide to (S)-3-Phosphoglyceric acid-13C3 sodium salt

This technical guide provides comprehensive information on (S)-3-Phosphoglyceric acid-13C3 sodium salt, a stable isotope-labeled compound crucial for a variety of research applications. It is particularly aimed at researchers, scientists, and professionals involved in drug development and metabolic studies. This document outlines the molecule's chemical properties, its primary applications, and a general protocol for its use as an internal standard in quantitative analysis.

Core Properties

(S)-3-Phosphoglyceric acid-13C3 sodium salt is the ¹³C-labeled form of (S)-3-Phosphoglyceric acid sodium salt. The incorporation of three heavy carbon isotopes (¹³C) makes it an ideal tool for use as a tracer or an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Molecular Formula and Weight

The molecular formula and weight of the compound can vary depending on its salt form. The table below summarizes the key quantitative data for the free base and the sodium salt forms.

| Attribute | Value | Source |

| Chemical Name | (S)-3-Phosphoglyceric acid-13C3 sodium salt | - |

| Molecular Formula (Free Base) | ¹³C₃H₇O₇P | [1][2] |

| Molecular Weight (Free Base) | 189.04 g/mol | [1][2] |

| Molecular Formula (Sodium Salt) | ¹³C₃H₇NaO₇P or ¹³C₃H₇O₇P.xNa | [1][3] |

| Molecular Weight (Monosodium Salt) | 212.02 g/mol | [3] |

| Unlabeled CAS Number | 73358-94-8 | [1][2] |

Note: The number of sodium atoms (x) can vary, which will affect the overall molecular weight of the salt form.

Applications in Research

Stable isotope-labeled compounds like (S)-3-Phosphoglyceric acid-13C3 sodium salt are invaluable in the drug development process and metabolic research.[1] Their primary application is to serve as tracers and internal standards for quantitation.[1][2] By introducing a known quantity of the labeled compound into a sample, researchers can accurately determine the concentration of the unlabeled (native) analyte, correcting for variations during sample preparation and analysis.

Experimental Protocols: Use as an Internal Standard in LC-MS

While specific, detailed experimental protocols are highly dependent on the sample matrix and the analytical instrumentation, the following provides a generalized methodology for the use of (S)-3-Phosphoglyceric acid-13C3 sodium salt as an internal standard in a quantitative LC-MS workflow.

Objective: To accurately quantify the concentration of endogenous (S)-3-Phosphoglyceric acid in a biological sample.

Materials:

-

(S)-3-Phosphoglyceric acid-13C3 sodium salt (Internal Standard, IS)

-

Unlabeled (S)-3-Phosphoglyceric acid (Analyte standard for calibration curve)

-

Biological sample (e.g., cell lysate, plasma)

-

LC-MS grade solvents (e.g., water, methanol, acetonitrile)

-

Solid Phase Extraction (SPE) or other sample preparation cartridges/reagents

-

LC-MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the unlabeled analyte standard at a known high concentration.

-

Prepare a separate stock solution of the (S)-3-Phosphoglyceric acid-13C3 sodium salt (IS) at a known concentration.

-

Create a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with a fixed concentration of the IS.

-

-

Sample Preparation:

-

Thaw the biological samples.

-

To a known volume or mass of the sample, add the same fixed amount of the IS as used in the calibration standards.

-

Perform a sample cleanup and extraction procedure (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances and isolate the analyte and IS.

-

Evaporate the cleaned extract to dryness and reconstitute in a suitable injection solvent.

-

-

LC-MS Analysis:

-

Develop a chromatographic method to separate the analyte from other sample components.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the IS. This typically involves identifying unique precursor-to-product ion transitions for each compound in Multiple Reaction Monitoring (MRM) mode.

-

Inject the prepared calibration standards and samples onto the LC-MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS in each chromatogram.

-

Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the endogenous (S)-3-Phosphoglyceric acid.

-

Workflow Visualization

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

References

Unraveling Cellular Metabolism: A Technical Guide to 13C Metabolic Flux Analysis

A deep dive into the core principles, experimental protocols, and data interpretation of 13C Metabolic Flux Analysis (MFA), a cornerstone technique for researchers, scientists, and drug development professionals seeking to quantify the intricate network of metabolic reactions within living cells.

Metabolic Flux Analysis (MFA) utilizing stable isotope tracers, particularly Carbon-13 (13C), has become the gold standard for elucidating the rates of metabolic reactions, or fluxes, within a biological system.[1][2][3] This powerful methodology provides a quantitative snapshot of cellular physiology, offering invaluable insights into how disease states, genetic modifications, or therapeutic interventions alter metabolic pathways.[4][5][6] This guide provides an in-depth exploration of the fundamental principles of 13C-MFA, detailed experimental procedures, and the computational analysis required to generate a comprehensive flux map.

Core Principles of 13C Metabolic Flux Analysis

At its heart, 13C-MFA involves introducing a substrate enriched with 13C, a non-radioactive isotope of carbon, into a cell culture.[1][4] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.[1] The unique labeling patterns that emerge within these metabolites are highly sensitive to the relative activities of the interconnected metabolic pathways.[1] By measuring the distribution of these 13C isotopologues using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR), researchers can deduce the intracellular metabolic fluxes.[1][7]

The core strength of 13C-MFA lies in its ability to provide a large number of measurement constraints for flux estimation, significantly improving the accuracy and confidence of the results compared to traditional stoichiometric MFA.[1] A typical experiment can yield 50 to 100 isotope labeling measurements to estimate approximately 10 to 20 independent metabolic fluxes.[1]

There are several approaches to 13C-MFA, primarily categorized by the isotopic state of the system:

-

Stationary State 13C-MFA (SS-MFA): This is the most common approach and assumes that the metabolic and isotopic states of the system are constant over time.[7]

-

Isotopically Non-stationary 13C-MFA (INST-MFA): This method analyzes the transient labeling patterns of metabolites before the system reaches isotopic steady state.[7][8] It is particularly useful for systems that are difficult to maintain in a steady state or for studying dynamic metabolic responses.[8]

-

Dynamic 13C-MFA (dMFA): This advanced technique is applied to systems that are not at a metabolic steady state, allowing for the quantification of time-varying metabolic fluxes.[9]

The Experimental Workflow of 13C-MFA

A successful 13C-MFA study follows a systematic workflow, from careful experimental design to rigorous data analysis.

Detailed Experimental Protocols